

An In-depth Technical Guide to 7-Methyl-6-mercaptopurine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-6-mercaptopurine

Cat. No.: B1664199

[Get Quote](#)

This technical guide provides a comprehensive overview of **7-Methyl-6-mercaptopurine**, a thiopurine antimetabolite and a derivative of 6-mercaptopurine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and relevant experimental methodologies.

Introduction

7-Methyl-6-mercaptopurine is a methylated derivative of the clinically significant drug 6-mercaptopurine. Like its parent compound, it is investigated for its potential immunosuppressive, anti-inflammatory, and anticancer activities. Understanding the properties and behavior of this specific methylated form is crucial for research into thiopurine metabolism and the development of related therapeutic agents. This document consolidates key data to facilitate further investigation and application.

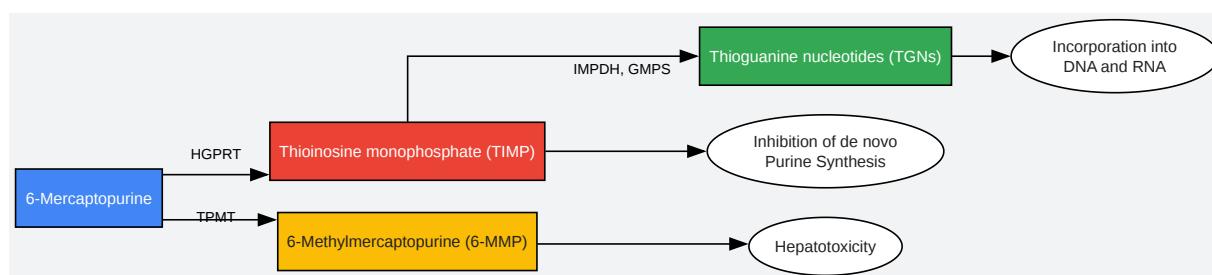
Chemical and Physical Properties

The fundamental chemical and physical characteristics of **7-Methyl-6-mercaptopurine** are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source
Molecular Formula	C6H6N4S	PubChem[1]
Molecular Weight	166.21 g/mol	PubChem[1]
Appearance	White Crystalline Powder	LKT Labs
Melting Point	286-288°C	LKT Labs
Solubility	Soluble in DMSO	LKT Labs
Purity	≥87%	LKT Labs

Nomenclature and Identifiers

Accurate identification of chemical compounds is critical in research and development. The following table provides various names and identifiers for **7-Methyl-6-mercaptopurine**.


Identifier Type	Identifier	Source
IUPAC Name	7-methyl-3H-purine-6-thione	PubChem[1]
CAS Number	3324-79-6	PubChem[1]
PubChem CID	3034139	PubChem[1]
InChI	InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)	PubChem[1]
InChIKey	FBGNWVFKAYFTRV-UHFFFAOYSA-N	PubChem[1]
SMILES	CN1C=NC2=C1C(=S)N=CN2	PubChem[1]
Synonyms	7-Methyl-6-thiopurine, 7-Methylpurine-6-thiol, NSC 17112	PubChem[1]

Biological Activity and Mechanism of Action

7-Methyl-6-mercaptopurine is a derivative of 6-mercaptopurine, a well-established thiopurine antimetabolite. The biological activity of **7-Methyl-6-mercaptopurine** is understood in the context of its parent compound's mechanism. 6-mercaptopurine acts as a purine antagonist, interfering with DNA synthesis by inhibiting the production of adenine and guanine nucleotides.^{[2][3]} This disruption of nucleic acid metabolism leads to the death of rapidly proliferating cells, which is the basis for its use in treating certain cancers and autoimmune diseases.^{[2][4]}

The metabolism of 6-mercaptopurine is complex, involving several enzymatic pathways that produce various active and inactive metabolites. One key pathway involves methylation by the enzyme thiopurine S-methyltransferase (TPMT).^[2] While the primary methylated metabolite associated with hepatotoxicity is 6-methylmercaptopurine (6-MMP), the formation and activity of **7-Methyl-6-mercaptopurine** are also of interest in understanding the overall pharmacological profile of thiopurines.^{[5][6]}

The mechanism of action for thiopurines like 6-mercaptopurine involves the inhibition of phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), which is a rate-limiting enzyme in the de novo synthesis of purines.^{[2][3]} This leads to a reduction in the available purine pool, thereby inhibiting DNA and RNA synthesis.^[2]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 6-mercaptopurine.

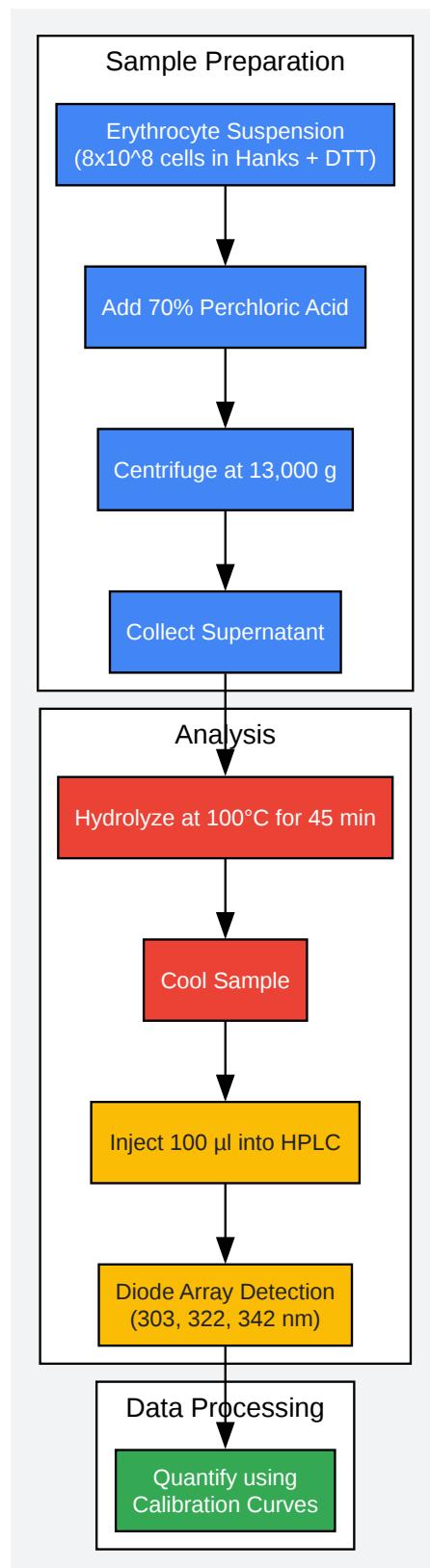
Experimental Protocols

The quantification of thiopurine metabolites is crucial for therapeutic drug monitoring and research. Below is a detailed protocol for the determination of 6-mercaptopurine and its metabolites in red blood cells using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the intra-erythrocyte concentration of 6-mercaptopurine (6-MP) and its metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).^{[7][8]}

Materials and Reagents:

- Hanks solution
- Dithiothreitol (DTT)
- Perchloric acid (70%)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Triethylamine
- Shimadzu SPD-M10A diode array UV detector or equivalent
- Radialpack Resolve C18 column or equivalent


Procedure:

- Sample Preparation:
 - Prepare a suspension of erythrocytes (8×10^8 cells) in 350 μ l of Hanks solution containing 7.5 mg of dithiothreitol.^{[7][8]}
 - Add 50 μ l of 70% perchloric acid to precipitate proteins.^{[7][8]}
 - Centrifuge the mixture at 13,000 g to remove the precipitate.^{[7][8]}
- Hydrolysis:

- Transfer the supernatant to a new tube and hydrolyze at 100°C for 45 minutes.[7][8] This step converts the nucleotide metabolites to their respective bases.
- Cool the sample after hydrolysis.[7][8]
- HPLC Analysis:
 - Inject 100 µl of the cooled supernatant directly into the HPLC system.[7][8]
 - Use a Radialpack Resolve C18 column.[7][8]
 - The mobile phase consists of methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[7][8]
 - Monitor the eluates at 342 nm for 6-thioguanine, 322 nm for 6-mercaptopurine, and 303 nm for the hydrolysis product of 6-methylmercaptopurine.[7][8]
- Data Analysis:
 - The analytes are expected to elute at approximately 5.3 min (6-TG), 6.0 min (6-MP), and 10.2 min (6-MMP hydrolysis product).[7][8]
 - Quantify the concentrations based on calibration curves prepared with known standards. The calibration curves should be linear with a correlation coefficient (r^2) greater than 0.998. [7][8]

Performance Characteristics:

- Analytical Recoveries: Approximately 73.2% for 6-TG, 119.1% for 6-MP, and 97.4% for 6-MMP.[7][8]
- Lowest Detectable Concentrations: 3 pmol/8 x 10⁸ erythrocytes for 6-TG and 6-MP, and 25 pmol/8 x 10⁸ erythrocytes for 6-MMP.[7][8]
- Quantification Limits (CV <15%): 8 pmol/8 x 10⁸ erythrocytes for 6-TG, 10 pmol/8 x 10⁸ erythrocytes for 6-MP, and 70 pmol/8 x 10⁸ erythrocytes for 6-MMP.[7][8]

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC quantification of 6-MP metabolites.

Conclusion

7-Methyl-6-mercaptopurine is an important molecule in the study of thiopurine antimetabolites. This guide has provided a consolidated resource of its chemical and physical properties, nomenclature, and biological context. The detailed experimental protocol for the analysis of related thiopurine metabolites offers a practical methodology for researchers in the field. Further investigation into the specific biological activities and metabolic fate of **7-Methyl-6-mercaptopurine** will contribute to a more complete understanding of thiopurine pharmacology and may open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methyl-6-mercaptopurine | C6H6N4S | CID 3034139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 7. scielo.br [scielo.br]
- 8. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methyl-6-mercaptopurine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664199#7-methyl-6-mercaptopurine-pubchem-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com